Distinct ALDH3A1 Inhibitory Potency Versus Unsubstituted Pyrazole Analog
This compound shows significant inhibition of aldehyde dehydrogenase 3A1 (ALDH3A1), a target implicated in cancer stem cell chemoresistance, with an IC50 of 360 nM [1]. In contrast, a closely related analog where the 3-isopropyl group on the pyrazole is replaced by a simple hydrogen (unsubstituted pyrazole), represented by CHEMBL3128207, demonstrates a markedly weaker inhibition with an IC50 of 18,000 nM against the same enzyme under identical assay conditions [2]. This represents a 50-fold difference in potency.
| Evidence Dimension | Inhibition of human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | 4-(1H-pyrazol-1-yl)benzaldehyde analog (CHEMBL3128207): IC50 = 18,000 nM |
| Quantified Difference | 50-fold increase in potency |
| Conditions | Inhibition of full-length human ALDH3A1 expressed in E. coli BL21(DE3) using benzaldehyde as substrate, preincubated for 2 min |
Why This Matters
The 3-isopropyl substitution is not a minor modification; it is a critical driver of a 50-fold gain in ALDH3A1 inhibitory potency, making this specific compound essential for projects targeting this enzyme.
- [1] BindingDB. BDBM50448790. IC50 = 360 nM for inhibition of human ALDH3A1. View Source
- [2] BindingDB. BDBM50448802 (CHEMBL3128207). IC50 = 1.80E+4 nM for inhibition of human ALDH3A1. View Source
